A Technical Guide to 3-Amino-6-chloropicolinaldehyde: Properties, Reactivity, and Synthetic Potential
A Technical Guide to 3-Amino-6-chloropicolinaldehyde: Properties, Reactivity, and Synthetic Potential
Abstract: 3-Amino-6-chloropicolinaldehyde, a trifunctional heterocyclic aldehyde, stands as a versatile intermediate with significant potential in medicinal chemistry and materials science. Its unique arrangement of an aldehyde, an amino group, and a chloro-substituent on a pyridine scaffold offers multiple avenues for synthetic elaboration. This guide provides an in-depth analysis of its chemical properties, spectroscopic signature, reactivity profile, and prospective applications. Authored for researchers and drug development professionals, this document synthesizes available data on analogous structures to build a predictive and practical understanding of this compound, emphasizing experimental causality and safety considerations.
Molecular Identification and Physicochemical Profile
3-Amino-6-chloropicolinaldehyde, systematically named 3-Amino-6-chloropyridine-2-carboxaldehyde , is a substituted pyridine derivative. While not widely cataloged as a commercial chemical, its structure is of significant interest for building complex molecular architectures. Its identity is defined by the following characteristics:
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IUPAC Name: 3-Amino-6-chloropyridine-2-carboxaldehyde
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Synonyms: 3-Amino-6-chloropicolinaldehyde
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Molecular Formula: C₆H₅ClN₂O
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Molecular Weight: 156.57 g/mol
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Chemical Structure:
(Note: Image is a representation of the structure)
A comprehensive search did not yield a specific CAS Number for this compound, suggesting it is primarily a synthetic intermediate rather than a stock chemical. Its physicochemical properties can be inferred from closely related analogs.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Observation | Rationale / Comparative Compound |
|---|---|---|
| Appearance | Likely a yellow to brown solid. | Aldehydes and aminopyridines are often colored solids. The related 6-Chloropyridine-3-carboxaldehyde is a purple solid[1]. |
| Melting Point | Expected to be in the range of 80-150 °C. | 6-Chloropyridine-3-carboxaldehyde has a melting point of 81-83 °C[1]. The related amide melts at a higher temperature, as expected. |
| Solubility | Limited solubility in water; soluble in organic solvents like DMSO, DMF, ethanol, and acetone. | Based on the properties of 3-Amino-6-chloropyridine-2-carboxamide[2]. |
| Stability | Stable under standard, dry storage conditions. Sensitive to strong oxidizing agents and potentially light. | Aldehydes are prone to oxidation. Recommended storage is in a dark, dry place under an inert atmosphere[3]. |
Postulated Synthesis Pathway
The synthesis of 3-Amino-6-chloropicolinaldehyde is not explicitly detailed in readily available literature. However, a logical and efficient synthetic route can be proposed based on established pyridine chemistry. A common method for installing a picolinaldehyde moiety is through the controlled oxidation of a 2-methyl group (picoline).
A plausible multi-step synthesis could originate from a commercially available starting material like 2-chloro-3-nitropicoline. The workflow would involve:
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Oxidation: Conversion of the 2-methyl group to a 2-carboxaldehyde group. Selenium dioxide (SeO₂) is a classic reagent for this transformation on nitro-picolines[4][5].
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Reduction: Selective reduction of the 3-nitro group to a 3-amino group. This is typically achieved using reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation, which are effective without reducing the aldehyde[4].
Experimental Protocol: Hypothetical Synthesis
This protocol is illustrative, based on known chemical transformations, and must be adapted and optimized under proper laboratory safety protocols.
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Oxidation: To a solution of 2-chloro-3-nitro-6-methylpyridine in dioxane, add a stoichiometric amount of selenium dioxide (SeO₂). Reflux the mixture for 4-6 hours, monitoring by TLC. After completion, cool the reaction, filter off the selenium byproduct, and concentrate the solvent under reduced pressure. Purify the crude 6-chloro-3-nitropicolinaldehyde via column chromatography.
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Reduction: Dissolve the intermediate aldehyde in concentrated hydrochloric acid, cool in an ice bath, and add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in HCl portion-wise. Stir at room temperature until the reaction is complete. Carefully neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude 3-Amino-6-chloropicolinaldehyde. Further purification can be achieved by recrystallization or chromatography.
Reactivity and Synthetic Utility
The true value of 3-Amino-6-chloropicolinaldehyde lies in its trifunctional nature, allowing for selective and sequential reactions.
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// Invisible nodes for edge routing node [shape=point, width=0, height=0]; p_aldehyde; p_amino; p_chloro;
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// Invisible nodes for edge routing node [shape=point, width=0, height=0]; p_aldehyde; p_amino; p_chloro;
// Edges from molecule to reaction types p_aldehyde -> aldehyde_rxns [label=" Nucleophilic Addition\n Reductive Amination\n Wittig Reaction", color="#EA4335"]; p_amino -> amino_rxns [label=" Acylation / Sulfonylation\n Diazotization (Sandmeyer)\n N-Alkylation", color="#4285F4"]; p_chloro -> chloro_rxns [label=" Nucleophilic Aromatic Substitution (SNAr)\n Suzuki & Buchwald-Hartwig Coupling", color="#FBBC05"];
} end_dot Caption: Key reactivity sites on the 3-Amino-6-chloropicolinaldehyde scaffold.
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The Aldehyde Group (Position 2): As a classic electrophile, the aldehyde is a prime site for nucleophilic attack. It readily forms Schiff bases (imines) upon reaction with primary amines, which can be subsequently reduced to secondary amines (reductive amination)[6]. This is a cornerstone reaction in constructing libraries of drug-like molecules.
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The Amino Group (Position 3): The nucleophilic amino group can undergo standard transformations such as acylation with acid chlorides or anhydrides to form amides, or reaction with sulfonyl chlorides to form sulfonamides. It can also be a handle for diazotization followed by Sandmeyer-type reactions to introduce a variety of other functional groups.
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The Chloro Group (Position 6): The chlorine atom on the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). More significantly, it serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon or carbon-nitrogen bonds, dramatically increasing molecular complexity.
Applications in Drug Discovery
While direct applications of this specific aldehyde are not documented, its structural motifs are prevalent in pharmacologically active compounds. The related compound, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, has demonstrated potent antitumor activity[5]. This strongly suggests that 3-Amino-6-chloropicolinaldehyde is a high-value intermediate for synthesizing novel therapeutics.
Key Application Insights:
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Scaffold for Kinase Inhibitors: The aminopyridine core is a well-known scaffold in the design of kinase inhibitors. The three functional groups allow for the precise installation of pharmacophores that can interact with the hinge region, solvent front, and deep pockets of an enzyme's active site.
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Access to Fused Heterocycles: The ortho-amino-aldehyde functionality is a classic precursor for condensation reactions to form fused heterocyclic systems, such as pyrido[2,3-b]pyrazines or other pharmacologically relevant cores.
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Combinatorial Chemistry: The molecule is an ideal building block for combinatorial chemistry. The chloro group can be reacted with a library of boronic acids (via Suzuki coupling), followed by reaction of the aldehyde with a library of amines (via reductive amination), to rapidly generate a large matrix of diverse final compounds for high-throughput screening.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) exists for 3-Amino-6-chloropicolinaldehyde. Therefore, a conservative approach based on analogous compounds is required.
Table 2: GHS Hazard Profile (Inferred)
| Hazard Class | GHS Classification | Basis for Classification |
|---|---|---|
| Acute Toxicity | Warning: H302 - Harmful if swallowed. | Based on data for 3-Amino-6-chloropyridine-2-carboxamide and 2-Amino-3-chloropyridine[7][8]. |
| Skin Irritation | Warning: H315 - Causes skin irritation. | Common for aminopyridines and pyridine aldehydes[7]. |
| Eye Irritation | Warning: H319 - Causes serious eye irritation. | Common for aminopyridines and pyridine aldehydes[7]. |
| Respiratory Irritation | Warning: H335 - May cause respiratory irritation. | Based on data for the related carboxamide[7]. |
Handling Protocol:
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Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.
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Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles with side shields.
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Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[8][9].
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Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Amino-6-chloropicolinaldehyde represents a potent and versatile, albeit not commonly available, chemical intermediate. Its value is derived from the strategic placement of three distinct and orthogonally reactive functional groups. This allows for a modular and highly adaptable approach to the synthesis of complex molecules, particularly in the context of drug discovery and materials science. By understanding the established chemistry of its constituent parts, researchers can confidently design synthetic routes that leverage this building block to access novel chemical space and develop next-generation therapeutics.
References
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Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-6-chloropyridine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 3-Amino-6-Chloropyridine-2-Carboxamide. Retrieved from [Link]
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PubChem. (n.d.). 3-Aminopyridine-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones....
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Wikipedia. (2023). Pyridine-2-carbaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]
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PubMed. (1994). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Retrieved from [Link]
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Wikipedia. (2023). 3-Aminopyridine. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. NIST WebBook. Retrieved from [Link]
- Google Patents. (n.d.). US3160633A - Synthesis of pyridine aldehydes.
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